molecular formula C12H9NO2 B15322672 1-Isocyanato-4-methoxynaphthalene

1-Isocyanato-4-methoxynaphthalene

Cat. No.: B15322672
M. Wt: 199.20 g/mol
InChI Key: PMWQHHPCKRQIEQ-UHFFFAOYSA-N
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Description

1-Isocyanato-4-methoxynaphthalene (CAS 173548-08-8) is a naphthalene derivative functionalized with both an isocyanate (-NCO) group at the 1-position and a methoxy (-OCH₃) group at the 4-position. The isocyanate group confers high reactivity, enabling its use in polymer synthesis (e.g., polyurethanes) and crosslinking applications, while the methoxy group modulates electronic properties, influencing solubility and stability . Its molecular formula is inferred as C₁₂H₇NO₂ (naphthalene backbone: C₁₀H₈ + OCH₃ and NCO substituents).

Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

1-isocyanato-4-methoxynaphthalene

InChI

InChI=1S/C12H9NO2/c1-15-12-7-6-11(13-8-14)9-4-2-3-5-10(9)12/h2-7H,1H3

InChI Key

PMWQHHPCKRQIEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)N=C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanato-4-methoxynaphthalene can be synthesized through the reaction of 1-methoxynaphthalene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of alternative reagents to phosgene, such as diphosgene or triphosgene, which are safer to handle. The reaction conditions are optimized to maximize yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanato-4-methoxynaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Isocyanato-4-methoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyanato-4-methoxynaphthalene involves the reactivity of the isocyanate group. This group is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. The reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product .

Comparison with Similar Compounds

Functional Group Variations and Reactivity

Key structural analogues differ in substituent groups, altering electronic effects and reactivity:

Compound Name CAS Number Substituents Electronic Effect Reactivity Profile
1-Isocyanato-4-methoxynaphthalene 173548-08-8 -NCO (1), -OCH₃ (4) Electron-donating (-OCH₃) Moderate reactivity; stabilized by methoxy
1-Isocyanato-4-nitro-naphthalene 54528-16-4 -NCO (1), -NO₂ (4) Electron-withdrawing (-NO₂) High reactivity; enhanced electrophilicity
1-Chloro-4-isocyanatonaphthalene Not provided -NCO (1), -Cl (4) Weakly electron-withdrawing Intermediate reactivity; halogen effects
1-Cyclopropyl-4-isothiocyanate Not provided -NCS (1), cyclopropyl (4) Steric hindrance Lower nucleophilicity; unique thiocyanate

Key Observations :

  • The methoxy group in this compound donates electron density via resonance, reducing the electrophilicity of the isocyanate compared to nitro- or chloro-substituted analogues .
  • Chloro-substituted analogues balance moderate reactivity with halogen-induced stability, suitable for controlled polymerization .
  • Isothiocyanate derivatives (e.g., 1-Cyclopropyl-4-isothiocyanate) introduce steric bulk and sulfur-based reactivity, diverging from traditional isocyanate applications .

Physical and Spectral Properties

Property This compound 1-Methoxy-4-nitronaphthalene 1-Chloro-4-isocyanatonaphthalene
Molecular Weight (g/mol) ~213.19 (calculated) 203.19 ~207.62 (calculated)
Key Spectral Data Not reported IR: NO₂ stretch ~1520 cm⁻¹ Not reported
Solubility Likely polar aprotic solvents Low in water Chlorinated solvents

Notes:

  • Data for 1-Methoxy-4-nitronaphthalene (CAS 4900-63-4) confirms nitro-group IR signatures, aiding differentiation from methoxy-isocyanate compounds .
  • Limited experimental data for this compound underscores the need for further characterization .

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